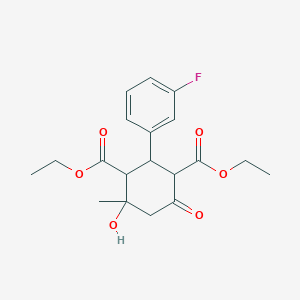![molecular formula C26H21N3O2S B282631 N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(1-naphthyl)urea](/img/structure/B282631.png)
N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(1-naphthyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(1-naphthyl)urea, also known as BPU, is a synthetic compound that has been widely studied for its potential therapeutic applications. BPU belongs to the class of compounds known as ureas, which have been found to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects. In
作用机制
The mechanism of action of N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(1-naphthyl)urea is complex and involves multiple pathways. In cancer research, N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(1-naphthyl)urea has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway and the death receptor pathway. N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(1-naphthyl)urea has also been shown to inhibit the activity of specific enzymes involved in cancer cell growth and survival. In Alzheimer's disease research, N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(1-naphthyl)urea has been found to inhibit the aggregation of beta-amyloid peptides and reduce oxidative stress, which are key factors in the pathogenesis of the disease. In diabetes research, N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(1-naphthyl)urea has been found to activate specific signaling pathways involved in glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects
N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(1-naphthyl)urea has been found to exhibit a range of biochemical and physiological effects, depending on the specific disease or condition being studied. In cancer research, N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(1-naphthyl)urea has been found to induce apoptosis in cancer cells, inhibit cancer cell growth and metastasis, and reduce tumor size in animal models. In Alzheimer's disease research, N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(1-naphthyl)urea has been found to reduce beta-amyloid plaque formation, improve cognitive function, and reduce oxidative stress in animal models. In diabetes research, N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(1-naphthyl)urea has been found to improve glucose metabolism and insulin sensitivity, reduce inflammation, and protect against beta-cell damage in animal models.
实验室实验的优点和局限性
N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(1-naphthyl)urea has several advantages for lab experiments, including its potent anti-tumor, anti-inflammatory, and anti-viral effects, as well as its ability to improve glucose metabolism and insulin sensitivity. N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(1-naphthyl)urea has also been found to have low toxicity and good bioavailability, making it a promising therapeutic agent for further research. However, there are also some limitations to using N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(1-naphthyl)urea in lab experiments, including its relatively high cost and the need for specialized expertise in its synthesis and handling.
未来方向
There are several future directions for research on N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(1-naphthyl)urea, including its potential use in combination with other therapeutic agents for cancer, Alzheimer's disease, and diabetes. N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(1-naphthyl)urea may also have applications in other diseases or conditions, such as viral infections and autoimmune disorders. Further research is needed to better understand the mechanism of action of N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(1-naphthyl)urea and to optimize its therapeutic potential. In addition, more studies are needed to investigate the safety and efficacy of N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(1-naphthyl)urea in clinical trials, in order to determine its potential as a therapeutic agent for human diseases.
合成方法
The synthesis of N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(1-naphthyl)urea involves the reaction of 4-(2-methylphenyl)aminobenzoic acid with 2-aminobenzothiazole in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with 1-naphthyl isocyanate to yield N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(1-naphthyl)urea. The synthesis of N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(1-naphthyl)urea has been optimized to achieve high yields and purity, making it suitable for further research.
科学研究应用
N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(1-naphthyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(1-naphthyl)urea has been found to exhibit potent anti-tumor activity by inducing apoptosis (programmed cell death) in cancer cells. N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(1-naphthyl)urea has also been shown to inhibit the growth and metastasis of cancer cells by targeting specific signaling pathways involved in cancer progression. In Alzheimer's disease research, N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(1-naphthyl)urea has been found to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(1-naphthyl)urea has also been shown to improve cognitive function in animal models of Alzheimer's disease. In diabetes research, N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(1-naphthyl)urea has been found to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for the treatment of type 2 diabetes.
属性
分子式 |
C26H21N3O2S |
|---|---|
分子量 |
439.5 g/mol |
IUPAC 名称 |
1-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C26H21N3O2S/c1-17-15-19(31-16-25-27-23-10-4-5-12-24(23)32-25)13-14-21(17)28-26(30)29-22-11-6-8-18-7-2-3-9-20(18)22/h2-15H,16H2,1H3,(H2,28,29,30) |
InChI 键 |
FOJBGKIQCAHXOM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC2=NC3=CC=CC=C3S2)NC(=O)NC4=CC=CC5=CC=CC=C54 |
规范 SMILES |
CC1=C(C=CC(=C1)OCC2=NC3=CC=CC=C3S2)NC(=O)NC4=CC=CC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-(4-Chlorophenyl)-3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B282558.png)
![2-methoxy-4-(6-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-b][1,2,4,5]tetraazin-3-yl)phenol](/img/structure/B282559.png)
![3-Butyl-6-(4-chlorophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B282560.png)
![1-(4-chlorophenyl)-4-(1H-naphtho[2,3-d]imidazol-2-yl)-2-pyrrolidinone](/img/structure/B282561.png)
![2-{[1-allyl-4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B282566.png)
![2-{[1-allyl-4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B282567.png)
![2-({1-allyl-4-[4-(dimethylamino)benzylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B282568.png)
![2-{[1-allyl-4-(3,4-dichlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B282569.png)
![2-{[1-allyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B282570.png)
![2-{[1-allyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-benzylacetamide](/img/structure/B282571.png)
![2-{[4-(5-bromo-2-hydroxybenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-hexylacetamide](/img/structure/B282573.png)
![N-cyclohexyl-2-{[4-(2,6-dichlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B282579.png)